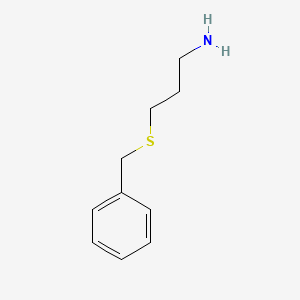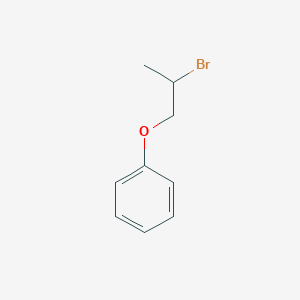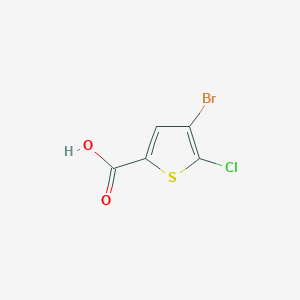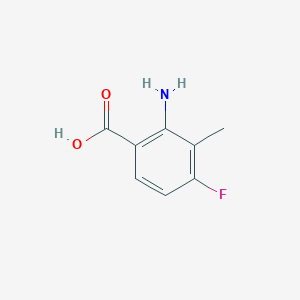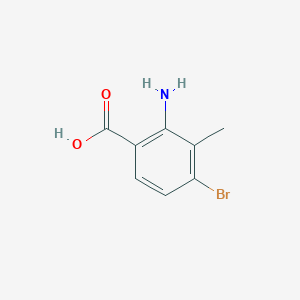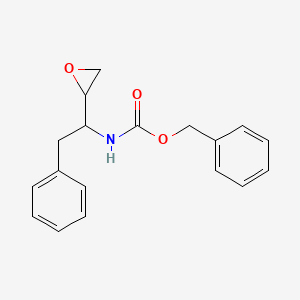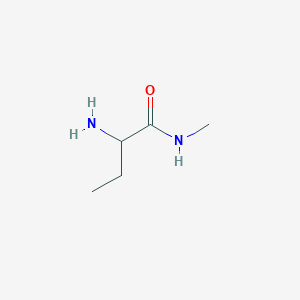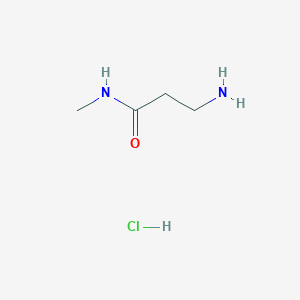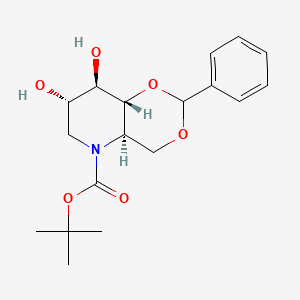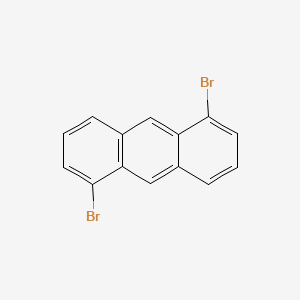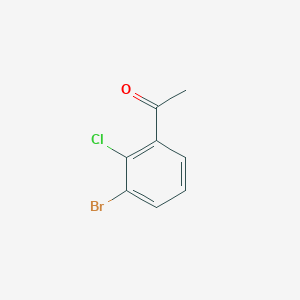
Methyl carbamothioylformate
Übersicht
Beschreibung
Methyl carbamothioylformate, also known as methyl carbamate, is a compound that has been studied for various applications, including its potential as an antitumor and antifilarial agent, its role as a corrosion inhibitor, and its use in chemical synthesis. The compound has been synthesized and characterized through various chemical transformations and has shown significant biological activity in certain contexts .
Synthesis Analysis
The synthesis of methyl carbamothioylformate derivatives has been achieved through different routes. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative, was synthesized from 2-amino-4-(chloromethyl)thiazole as a starting material . Another synthesis route involves the reaction of aniline with methyl formate to produce methyl N-phenyl carbamate, which offers a greener alternative to traditional methods . Additionally, N-methyl carbamoylimidazole has been synthesized from 1,1-carbonyldiimidazole (CDI) and MeNH3Cl, serving as a methyl isocyanate equivalent .
Molecular Structure Analysis
The molecular structure of methyl carbamothioylformate derivatives has been explored using computational methods. For example, the molecular structure and spectral properties of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate were studied using density functional theory, revealing the molecule's symmetry and energy gap . The rotational spectrum and hyperfine structure of methyl carbamate have also been measured, providing detailed spectroscopic constants and insights into internal rotation .
Chemical Reactions Analysis
Methyl carbamothioylformate and its derivatives participate in various chemical reactions. Methyl carbamate acts as a cathodic type inhibitor in corrosion processes, with its inhibitive action discussed in terms of adsorption on the electrode surface . The compound has also been used in permethylation reactions of complex carbohydrates, demonstrating its utility in confirming chemical structures . Furthermore, methyl carbamates have been synthesized directly from carbon dioxide and amines in a one-pot, two-step reaction, illustrating the compound's versatility in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl carbamothioylformate derivatives have been studied through experimental and theoretical approaches. The adsorption and inhibition effect of methyl carbamate on copper metal in nitric acid was investigated, showing that the compound obeys the Langmuir isotherm and suggesting the sulfur atom as the most probable adsorption site . The permethylation of glycolipids and polysaccharides catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide highlights the reactivity of methyl carbamate derivatives in non-aqueous media .
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Methyl carbamothioylformate has been explored for its antitumor properties. The compound was found active against various types of leukemia and carcinomas, including lymphoid L 1210 leukemia, lymphocytic P 388 leukemia, melanotic melanoma B 16, and Lewis Lung carcinoma. Its low toxicity at therapeutically active doses makes it a candidate for clinical application in cancer treatment (Atassi & Tagnon, 1975).
Corrosion Inhibition
Methyl carbamothioylformate has been studied for its corrosion inhibition properties, particularly on copper metal. It acts as a cathodic type inhibitor, blocking the electrode surface by the adsorption of inhibitor molecules. This property is significant for various industrial applications, including metal preservation (John, Kuruvilla, & Joseph, 2013).
Environmental Impact and Toxicity Studies
Methyl carbamothioylformate's environmental impact and toxicity have been the subject of extensive studies. Its usage as a chemical intermediate in the textile industry and its effects on non-target organisms like earthworms have been analyzed. These studies are crucial for understanding the ecological footprint and safety profile of this compound (Gupta & Saxena, 2003).
Pharmaceutical Applications
In pharmaceuticals, methyl carbamothioylformate is studied for its degradation products and stability in medication formulations, such as mebendazole, a drug used as an anthelmintic. This research is vital for ensuring the efficacy and safety of pharmaceutical products (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Agricultural Use
In agriculture, methyl carbamothioylformate derivatives like carbendazim are used as synthetic fungicides. Understanding their mode of action, environmental impact, and potential toxicity is crucial for sustainable agricultural practices (Muthuviveganandavel, Muthuraman, Muthu, & Srikumar, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-2-sulfanylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOOPNVCLWZMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575128 | |
| Record name | Methyl amino(sulfanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl carbamothioylformate | |
CAS RN |
86563-22-6 | |
| Record name | Methyl amino(sulfanylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl carbamothioylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



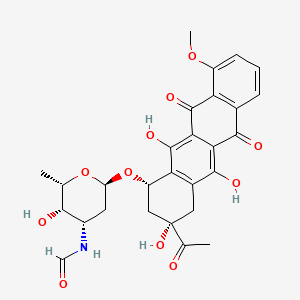
![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)
